3-Methyl-2,5,8,11-tetraoxadodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2,5,8,11-tetraoxadodecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is optimized to maximize yield and purity, often using advanced catalytic systems and separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,5,8,11-tetraoxadodecane has diverse applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and catalysis.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents
Wirkmechanismus
The mechanism of action of 3-Methyl-2,5,8,11-tetraoxadodecane involves its ability to solubilize various compounds, facilitating their interaction and reaction. It acts as a medium that enhances the reactivity and stability of reactants, thereby influencing the overall reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monoglyme: A simpler glycol ether with fewer ethylene oxide units.
Diglyme: Contains two ethylene oxide units, making it less complex than 3-Methyl-2,5,8,11-tetraoxadodecane.
Tetraglyme: Contains four ethylene oxide units, making it more complex.
Uniqueness
This compound is unique due to its specific balance of ethylene oxide units, which provides an optimal combination of solubility and reactivity. This makes it particularly useful in applications requiring a versatile solvent .
Eigenschaften
CAS-Nummer |
66226-67-3 |
---|---|
Molekularformel |
C9H20O4 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-methoxy-1-[2-(2-methoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C9H20O4/c1-9(11-3)8-13-7-6-12-5-4-10-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
TUDJTXPEPIVJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCOCCOC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.